molecular formula C9H13NO5S B602104 Adrenaline Impurity F CAS No. 78995-75-2

Adrenaline Impurity F

Cat. No.: B602104
CAS No.: 78995-75-2
M. Wt: 247.27
Attention: For research use only. Not for human or veterinary use.
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Description

It is a reference standard used in laboratory tests, particularly in the European Pharmacopoeia . This compound is a stereoisomer of adrenaline, a hormone and neurotransmitter that plays a crucial role in the body’s fight-or-flight response.

Preparation Methods

The preparation of Adrenaline Impurity F involves synthetic routes that typically include the use of specific reagents and reaction conditions. One common method involves the use of acetonitrile and potassium chloride as buffers, with glacial acetic acid as a solvent . The reaction conditions often include maintaining a temperature of around 10°C and using a flow rate of 0.7 mL/min . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Adrenaline Impurity F undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydroxide, EDTA, and tetramethylammonium hydrogen sulfate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce quinones, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

Adrenaline Impurity F is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a reference standard for the identification and purity tests of pharmaceutical products . In biology and medicine, it is used to study the effects of adrenaline and its analogs on various physiological processes. In the pharmaceutical industry, it is employed in the development and testing of new drugs that target adrenergic receptors .

Properties

IUPAC Name

(1R)-1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5S/c1-10-5-9(16(13,14)15)6-2-3-7(11)8(12)4-6/h2-4,9-12H,5H2,1H3,(H,13,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYGQMPOZGEFQL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H](C1=CC(=C(C=C1)O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78995-75-2
Record name (1R)-1-(3,4-Dihydroxyphenyl)-2-methylaminoethanesulphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078995752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EPINEPHRINE SULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5LB00D4QJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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